Cas no 118178-79-3 (4(1H)-Pyridinone,3-hydroxy-1-(2-methoxyethyl)-2-methyl-)

3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core substituted with hydroxy, methyl, and methoxyethyl functional groups. Its structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and organic synthesis. The presence of both hydroxy and methoxyethyl groups enhances solubility in polar solvents, facilitating its use in solution-phase reactions. The methyl substitution at the 2-position contributes to steric and electronic modulation, influencing its binding or catalytic properties. This compound is particularly relevant in medicinal chemistry for the development of bioactive molecules, owing to its potential chelating and pharmacophoric characteristics. Its well-defined structure ensures reproducibility in synthetic applications.
4(1H)-Pyridinone,3-hydroxy-1-(2-methoxyethyl)-2-methyl- structure
118178-79-3 structure
Product Name:4(1H)-Pyridinone,3-hydroxy-1-(2-methoxyethyl)-2-methyl-
CAS No:118178-79-3
MF:C9H13NO3
MW:183.204422712326
CID:154101
PubChem ID:86345
Update Time:2025-10-20

4(1H)-Pyridinone,3-hydroxy-1-(2-methoxyethyl)-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyridinone,3-hydroxy-1-(2-methoxyethyl)-2-methyl-
    • 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone
    • 3-hydroxy-1-(2-methoxyethyl)-2-methylpyridin-4-one
    • 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone
    • 3-hydroxy-1-(2-methoxyethyl)-2-methylpyridin-4(1H)-one
    • CP51
    • 1-(2-Methoxyethyl)-2-methyl-3-hydroxypyridin-4(1H)-one
    • 3-Hydroxy-1-(2-methoxy-ethyl)-2-methyl-1H-pyridin-4-one
    • 3-Hydroxy-1-(2-methoxyethyl)-2-methylhydropyridin-4-one
    • SCHEMBL7151240
    • 4(1H)-Pyridinone, 3-hydroxy-1-(2-methoxyethyl)-2-methyl-
    • 3-hydroxy-1-(2-methoxyethyl)-2-methyl-pyridin-4-one
    • CS-0338995
    • VS-13488
    • HK-15
    • 3-hydroxy-1-(2-methoxyethyl)-2-methyl-1,4-dihydropyridin-4-one
    • DTXSID20152035
    • 118178-79-3
    • AKOS006373188
    • CHEMBL311744
    • CBPRDGWDQCRPEW-UHFFFAOYSA-N
    • Inchi: 1S/C9H13NO3/c1-7-9(12)8(11)3-4-10(7)5-6-13-2/h3-4,12H,5-6H2,1-2H3
    • InChI Key: CBPRDGWDQCRPEW-UHFFFAOYSA-N
    • SMILES: O(C)CCN1C=CC(C(=C1C)O)=O

Computed Properties

  • Exact Mass: 183.08959
  • Monoisotopic Mass: 183.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • PSA: 49.77

4(1H)-Pyridinone,3-hydroxy-1-(2-methoxyethyl)-2-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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